1-Ethyl-4-(3-methylphenyl)sulfonylpiperazine
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Overview
Description
1-Ethyl-4-(3-methylphenyl)sulfonylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethyl group and a 3-methylphenylsulfonyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of 1-Ethyl-4-(3-methylphenyl)sulfonylpiperazine can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Industrial production methods often involve similar cyclization reactions, but on a larger scale with optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
1-Ethyl-4-(3-methylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-4-(3-methylphenyl)sulfonylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Piperazine derivatives are often explored for their potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(3-methylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets and pathways. While the exact targets may vary depending on the application, piperazine derivatives generally exert their effects by binding to receptors or enzymes, thereby modulating their activity. For example, some piperazine derivatives act as antagonists at serotonin receptors, which can influence neurotransmitter signaling pathways .
Comparison with Similar Compounds
1-Ethyl-4-(3-methylphenyl)sulfonylpiperazine can be compared with other similar compounds, such as:
1-Ethyl-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine: This compound has a similar structure but with a fluorine atom in place of the hydrogen on the phenyl ring.
1-(1-ethyl-3-methylpyrazol-4-yl)sulfonyl-4-(4-methylphenyl)sulfonylpiperazine: This compound contains an additional pyrazole ring, which may confer different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-ethyl-4-(3-methylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-3-14-7-9-15(10-8-14)18(16,17)13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYHKOZWNSEMLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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